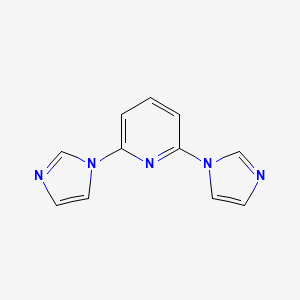

2,6-Di(1H-imidazol-1-yl)pyridine

Übersicht

Beschreibung

“2,6-Di(1H-imidazol-1-yl)pyridine” is a compound with the molecular formula C11H9N5. It has a molecular weight of 211.23 and is a solid under normal conditions . It is highly soluble in water and other polar solvents .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with two imidazole groups attached at the 2 and 6 positions . The compound exhibits a high-temperature spin crossover .Physical and Chemical Properties Analysis

“this compound” is a solid that is highly soluble in water and other polar solvents. It has a molecular weight of 211.23 .Wissenschaftliche Forschungsanwendungen

Synthesis and Coordination Chemistry

2,6-Di(1H-imidazol-1-yl)pyridine and its derivatives have been extensively used as ligands in coordination chemistry. They offer distinct advantages and disadvantages compared to more widely investigated terpyridines. Notably, they have been utilized in the synthesis of luminescent lanthanide compounds, which are significant for biological sensing. Additionally, iron complexes incorporating these ligands exhibit unique thermal and photochemical spin-state transitions (Halcrow, 2005).

Interaction with DNA

Research has also explored the interaction of this compound derivatives with DNA. For instance, one study focused on synthesizing 2,6-Di(2'-imidazoline-2'-yl)Pyridine and investigating its binding with calf thymus DNA, revealing insights into potential mechanisms like hydrogen bonding and groove-face binding (Zhang Jin, 2010).

Catalysis and Polymerization

Another significant application is in catalysis, particularly in copper-mediated polymerization catalysis. The synthesis and magnetic characterization of a copper(II) complex of 2,6-di(1H-imidazol-2-yl)pyridine showcased its utility in atom transfer radical polymerization (ATRP), demonstrating the potential of this ligand in polymer science (E. D. Arruda et al., 2017).

Anion-Induced Self-Assembly

The molecule also plays a role in anion-induced supramolecular self-assembly. Tetracationic imidazolium macrocycles, including this compound, have been used as building blocks in this domain. These compounds interact with various anions and substrates, leading to the construction of stimuli-responsive self-assembled ensembles (Yu-Dong Yang, J. Sessler, H. Gong, 2017).

Antibacterial Properties

Lastly, some studies have investigated the antibacterial properties of derivatives of this compound. For instance, certain derivatives have shown effectiveness against various bacterial and fungal pathogens, suggesting their potential as antimicrobial agents (Venkata Ramakrishna Mallemula et al., 2015).

Electrochemical and Surface Studies

In electrochemical applications, compounds like 2-(imidazol-2-yl)-pyridine have been investigated for their anticorrosive properties on mild steel in hydrochloric acid. Studies including weight loss tests, potentiodynamic polarization measurements, and electrochemical impedance spectroscopy have demonstrated their effectiveness as corrosion inhibitors (Weiwei Zhang et al., 2018).

Luminescent Properties

Furthermore, the luminescent properties of this compound-based compounds have been explored. For example, a study on the synthesis and structural analysis of such compounds showed their potential in organic light-emitting diodes (OLEDs), indicating their role in advanced electronic and optoelectronic devices (Jian Liu, 2015).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

2,6-Di(1H-imidazol-1-yl)pyridine is a compound that contains an imidazole moiety . Imidazole derivatives have been known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

It’s known that imidazole derivatives can interact with various biological targets due to their versatile chemical structure

Biochemical Pathways

Given the broad range of activities of imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which could potentially influence their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .

Action Environment

The tetracationic macrocycle cyclo (2,6-di (1H-imidazol-1-yl)pyridine) (1,4-dimethylenebenzene) hexafluorophosphate acts as a large, flexible “molecular box” that supports the formation of environmentally responsive anion-induced pseudorotaxanes, as well as other extended structures, including metal-linked supramolecular polyrotaxanes . This suggests that environmental factors could potentially influence the action, efficacy, and stability of this compound.

Eigenschaften

IUPAC Name |

2,6-di(imidazol-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5/c1-2-10(15-6-4-12-8-15)14-11(3-1)16-7-5-13-9-16/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCULXUVDZWMPAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N2C=CN=C2)N3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00477758 | |

| Record name | 2,6-Di(1H-imidazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39242-17-6 | |

| Record name | 2,6-Di(1H-imidazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

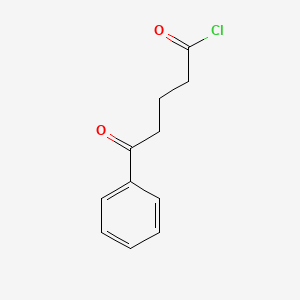

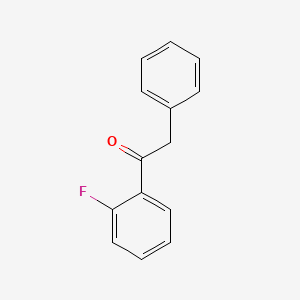

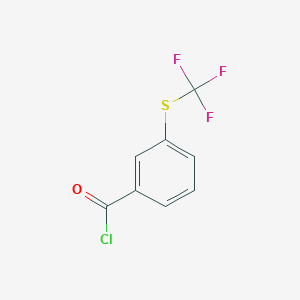

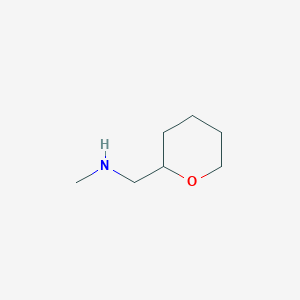

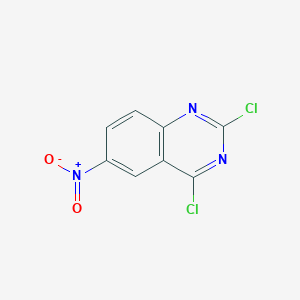

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methylsulfonyl-2-thia-7-azaspiro[4.4]nonane](/img/structure/B1315298.png)